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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B15605252

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cryo-
electron microscopy (cryo-EM) structure determination of the orphan G protein-coupled
receptor (GPCR), GPR61, in complex with the inverse agonist, Compound 1. This document
outlines the signaling pathway of GPR61, the experimental workflow for structure
determination, and detailed protocols for key experiments.

Introduction

G protein-coupled receptor 61 (GPR61) is an orphan GPCR that is constitutively active,
signaling through the Gas pathway to stimulate cyclic AMP (CAMP) production.[1][2] Its
association with appetite regulation has made it a potential therapeutic target for metabolic
disorders such as cachexia and obesity.[1][2] Compound 1 is a potent and selective
sulfonamide-based inverse agonist of GPR61.[1][2] The cryo-EM structure of the GPR61-
Compound 1 complex reveals that Compound 1 binds to a novel allosteric site on the
intracellular side of the receptor, overlapping with the Gas binding site, thereby physically
preventing G protein coupling and inhibiting basal receptor activity.[2]
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Parameter Value Reference
IC50 (CAMP Assay) 10-11 nM [3]
Binding Site Allosteric, intracellular [2]

] ] G protein-competitive inverse
Mechanism of Action ) [1][2]
agonist

~rvo-EM Data Collecti | Refi tatist

GPR61-Compound 1

Parameter Reference
Complex

Resolution 2.94 A [4]

Microscope Titan Krios [5]

Detector Gatan K3 [5]

Electron Dose 60 e-/A2 [6]

Number of Particles 1.1 million [5]

Symmetry C1l

Map Sharpening B-factor -104 A2

RMSD (bonds) 0.004 A

RMSD (angles) 0.6°

Ramachandran (favored) 97.5%

Ramachandran (outliers) 0.0%

Rotamer outliers 0.1%

Clashscore 25

MolProbity Score 1.3

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the GPR61 signaling pathway and the experimental workflow
for the cryo-EM structure determination of the GPR61-Compound 1 complex.
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Caption: GPR61 constitutively activates Gs protein, leading to cAMP production.
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Caption: Workflow for GPR61-Compound 1 cryo-EM structure determination.

Experimental Protocols
GPR61-BRIL Fusion Construct Design and Expression

Objective: To generate a stable GPR61 construct suitable for structural studies by fusing it with
BRIL (thermostabilized apocytochrome b562) and express it in insect cells.

Protocol:
e Construct Design:

o The human GPR61 sequence is modified to remove the flexible N-terminus and
intracellular loop 3 (ICL3).

o The BRIL sequence is inserted into the ICL3 region of GPR61.

o The final construct (GPR61-ICL3-BRIL) is cloned into a pFastBac vector for baculovirus
expression.[6]

e Baculovirus Generation:

o The pFastBac-GPR61-BRIL plasmid is transformed into DH10Bac E. coli to generate
recombinant bacmid DNA.

o The bacmid DNA is transfected into Sf9 insect cells to produce P1 baculovirus.
o The P1 virus is amplified to generate a high-titer P2 viral stock.

o Protein Expression:

[e]

Sf9 insect cells are grown in suspension culture to a density of 2.5-3.0 x 1076 cells/mL.

o

Cells are infected with the P2 baculovirus at a multiplicity of infection (MOI) of 5.

The infected cells are incubated at 27°C for 48-60 hours.

[¢]

[¢]

Cells are harvested by centrifugation and stored at -80°C.
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Purification of the GPR61-Compound 1 Complex

Objective: To purify the GPR61-Compound 1 complex to homogeneity for cryo-EM studies.
Protocol:
¢ Cell Lysis and Solubilization:

o Frozen Sf9 cell pellets are thawed and resuspended in lysis buffer (e.g., 20 mM HEPES
pH 7.5, 150 mM NacCl, protease inhibitors).

o Cells are lysed by dounce homogenization.
o The membrane fraction is isolated by ultracentrifugation.

o The membrane pellet is resuspended in solubilization buffer containing a detergent (e.qg.,
Lauryl Maltose Neopentyl Glycol - LMNG) and incubated with stirring.

o Insoluble material is removed by ultracentrifugation.
« Affinity Chromatography:

o The solubilized protein is incubated with an appropriate affinity resin (e.g., anti-FLAG M2
affinity gel).

o The resin is washed extensively with wash buffer containing a low concentration of
detergent.

o The GPR61-BRIL fusion protein is eluted with elution buffer containing a competing agent
(e.g., FLAG peptide).

o Complex Formation and Size-Exclusion Chromatography (SEC):

o The eluted GPR61-BRIL is incubated with an excess of Compound 1, anti-BRIL Fab
(Fab24 BAKS), and a hinge-binding nanobody.[7] These additions increase the size and
stability of the complex, aiding in cryo-EM patrticle alignment.
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o The complex is concentrated and loaded onto a size-exclusion chromatography column
(e.g., Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150
mM NacCl, detergent).

o Fractions corresponding to the monomeric complex are collected and concentrated.

Cryo-EM Grid Preparation and Data Acquisition

Objective: To prepare vitrified samples of the GPR61-Compound 1 complex and collect high-
resolution cryo-EM data.

Protocol:
e Grid Preparation:

o 3 pL of the purified complex at a concentration of 5-10 mg/mL is applied to a glow-
discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).

o The grid is blotted for 3-4 seconds to remove excess liquid.

o The grid is immediately plunge-frozen into liquid ethane using a vitrification robot (e.g.,
Vitrobot Mark 1V).

o Data Acquisition:

[¢]

Vitrified grids are screened for ice quality and particle distribution on a transmission
electron microscope (TEM) like a Titan Krios operating at 300 kV.[5]

o Automated data collection is performed using software such as SerialEM.[6]

o Movies are recorded on a direct electron detector (e.g., Gatan K3) in super-resolution
mode.[5]

o Atotal electron dose of approximately 60 e-/A? is fractionated over 50-60 frames.[6]

Cryo-EM Image Processing and Structure Determination
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Objective: To process the collected cryo-EM movies to obtain a high-resolution 3D
reconstruction of the GPR61-Compound 1 complex.

Protocol:
e Preprocessing:

o Movie frames are aligned and dose-weighted using software like MotionCor2 or RELION's
implementation.

o Contrast Transfer Function (CTF) parameters for each micrograph are estimated using
CTFFIND4 or a similar program.

o Particle Picking and 2D Classification:

o Particles are automatically picked from the micrographs using a template-based or deep-
learning-based approach in software like RELION or CryoSPARC.

o Picked particles are extracted and subjected to several rounds of 2D classification to
remove junk particles and select for well-defined particle views.

e 3D Reconstruction and Refinement:

[e]

An initial 3D model is generated ab initio or from a low-pass filtered existing structure.

o The selected particles are used for 3D auto-refinement in RELION or non-uniform
refinement in CryoSPARC.

o Further classification (3D classification or heterogeneous refinement) is performed to
improve the homogeneity of the particle set.

o The final set of particles is subjected to another round of 3D refinement, CTF refinement,
and particle polishing to maximize the resolution.

o The final map is sharpened by applying a negative B-factor.

e Model Building and Validation:
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o An initial atomic model is built into the cryo-EM density map using software like Coot.
o The model is refined against the map using programs like Phenix or Refmac5.

o The final model is validated for geometric correctness and fit to the map using tools like
MolProbity.

HTRF cAMP Functional Assay

Objective: To determine the effect of Compound 1 on the constitutive activity of GPR61 by
measuring intracellular cCAMP levels.

Protocol:
e Cell Culture and Transfection:
o HEK293T cells are cultured in DMEM supplemented with 10% FBS.
o Cells are seeded into 384-well plates.
o Cells are transiently transfected with a plasmid encoding human GPR61.
e Compound Treatment:
o After 24-48 hours, the cell culture medium is replaced with stimulation buffer.
o Cells are treated with a range of concentrations of Compound 1.
e CAMP Measurement:

o The assay is performed using a commercial HTRF (Homogeneous Time-Resolved
Fluorescence) cAMP kit (e.g., from Cisbio).[8]

o Following the manufacturer's instructions, cells are lysed, and the HTRF reagents (CAMP-
d2 and anti-cAMP cryptate) are added.

o The plate is incubated at room temperature to allow for the competitive binding reaction to
reach equilibrium.
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o Data Analysis:

o The fluorescence is read on an HTRF-compatible plate reader at 620 nm (donor) and 665
nm (acceptor).

o The ratio of the acceptor to donor fluorescence is calculated and used to determine the
concentration of CAMP based on a standard curve.

o IC50 values for inverse agonists are calculated by fitting the dose-response data to a four-
parameter logistic equation.[8]

Site-Directed Mutagenesis

Objective: To validate the binding site of Compound 1 by mutating key interacting residues and
assessing the impact on its inhibitory activity.

Protocol:
e Primer Design:

o Mutagenic primers are designed to introduce the desired amino acid substitution at the
target residue in the GPR61 expression plasmid.

o Mutagenesis Reaction:

o The mutagenesis reaction is performed using a commercial kit (e.g., QuikChange
Lightning Site-Directed Mutagenesis Kit).

o The reaction typically involves PCR amplification of the plasmid with the mutagenic
primers.

e Transformation and Sequencing:
o The PCR product is treated with Dpnl to digest the parental, non-mutated plasmid.

o The Dpnl-treated DNA is transformed into competent E. coli.
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o Plasmids from several colonies are isolated and sequenced to confirm the presence of the
desired mutation and the absence of other mutations.

Functional Validation:

o The mutated GPR61 constructs are expressed in cells, and the HTRF cAMP assay is
performed as described above to determine the effect of the mutation on the potency of
Compound 1. A significant shift in the IC50 value would indicate that the mutated residue
is important for Compound 1 binding or its inhibitory mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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